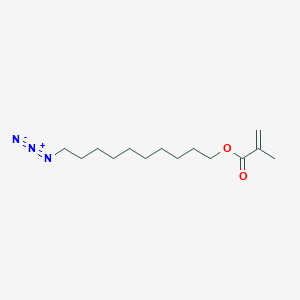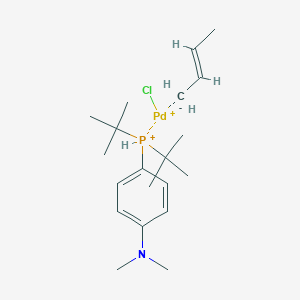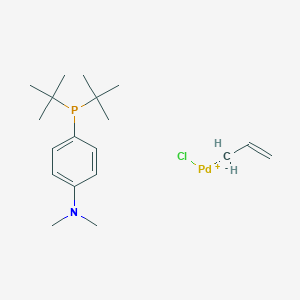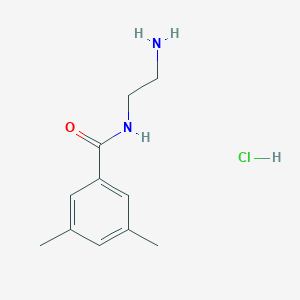
Galactinol hydrate; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactinol hydrate (also known as galactinol or galactinol-1-phosphate) is a naturally occurring sugar alcohol found in many plants, including soybeans, wheat, and corn. It is a polyol, meaning it has multiple hydroxyl groups attached to it, making it a highly hydrophilic molecule. Galactinol hydrate has a variety of potential applications in the pharmaceutical, food, and cosmetic industries due to its unique chemical structure and biochemical properties.
Scientific Research Applications
Galactinol hydrate has been studied extensively for its potential applications in the pharmaceutical, food, and cosmetic industries. It has been used as an antioxidant in food products to extend shelf life, as a sugar substitute in sugar-free products, and as a thickener in cosmetics. In addition, galactinol hydrate has been studied for its potential to reduce cholesterol levels and lower blood pressure.
Mechanism of Action
Galactinol hydrate works by binding to receptors on cell membranes, which triggers a cascade of biochemical reactions that result in the release of hormones that regulate metabolism and other physiological processes. This mechanism of action has been studied extensively in animal studies, and has been shown to have potential therapeutic applications in humans.
Biochemical and Physiological Effects
Galactinol hydrate has been shown to have a number of beneficial biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, lower blood pressure, and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Galactinol hydrate has several advantages for use in lab experiments. It is a naturally occurring compound, so it is easy to obtain and is relatively inexpensive. It is also a highly soluble compound, which makes it easy to work with in a lab setting. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of galactinol hydrate are far-reaching, and there is still much to be studied. Future research should focus on exploring the potential therapeutic applications of galactinol hydrate in humans, as well as its potential to be used as a food additive or cosmetic ingredient. In addition, further research should be conducted into the biochemical and physiological effects of galactinol hydrate, as well as its potential to be used as a biomarker for various diseases. Finally, more research should be done into the potential applications of galactinol hydrate in the agricultural industry, as it has the potential to be used as a fertilizer or pest control agent.
Synthesis Methods
Galactinol hydrate is synthesized from galactose, a simple sugar found in many plant sources. The synthesis method involves the conversion of galactose to galactinol through chemical oxidation. This is done by treating the galactose with an oxidizing agent such as sodium hypochlorite or potassium permanganate. The resulting product is a mixture of galactinol and other products, which can then be separated and purified.
properties
IUPAC Name |
(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGVKNYCJHLIW-BQIVOFNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)


